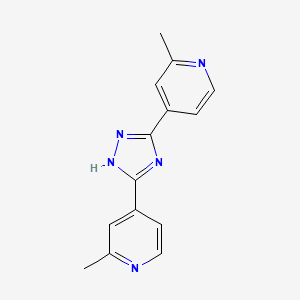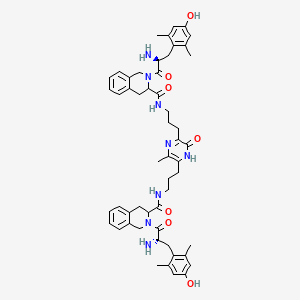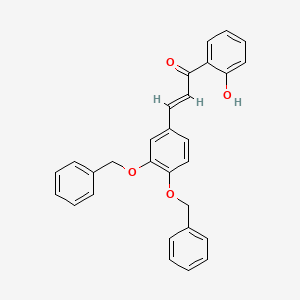
3,4-Dibenzyloxy-2''-hydroxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibenzyloxy-2’-hydroxychalcone is a member of the chalcone family, which are flavonoid-type phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structural characteristics . This compound, in particular, has garnered attention for its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dibenzyloxy-2’-hydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-dibenzyloxybenzaldehyde with 2’-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3,4-dibenzyloxy-2’-hydroxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibenzyloxy-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones or flavanones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Palladium (II) catalysts and oxidants like molecular oxygen or iodine are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Bases like sodium hydride or lithium bis(trimethylsilyl)amide are used for nucleophilic substitution reactions.
Major Products
Oxidation: Flavones and flavanones.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4-dibenzyloxy-2’-hydroxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential proteins.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and increasing reactive oxygen species levels.
Comparison with Similar Compounds
3,4-Dibenzyloxy-2’-hydroxychalcone can be compared with other similar compounds such as:
2’-Hydroxychalcone: Lacks the dibenzyloxy groups, resulting in different biological activities.
3,4-Dimethoxychalcone: Contains methoxy groups instead of benzyloxy groups, leading to variations in its pharmacological properties.
2’,4’-Dihydroxychalcone: Has additional hydroxyl groups, which can enhance its antioxidant activity.
Properties
Molecular Formula |
C29H24O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(E)-3-[3,4-bis(phenylmethoxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C29H24O4/c30-26-14-8-7-13-25(26)27(31)17-15-22-16-18-28(32-20-23-9-3-1-4-10-23)29(19-22)33-21-24-11-5-2-6-12-24/h1-19,30H,20-21H2/b17-15+ |
InChI Key |
LHMDXKJKKAITQJ-BMRADRMJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C(=O)C3=CC=CC=C3O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)C3=CC=CC=C3O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


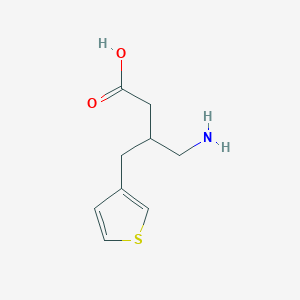
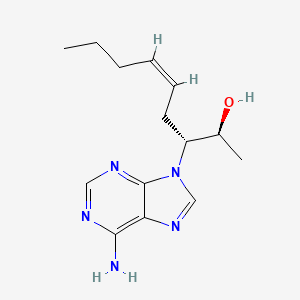
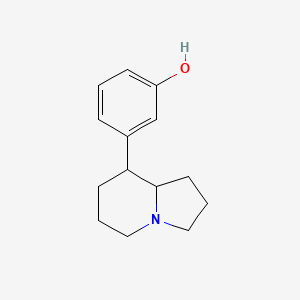
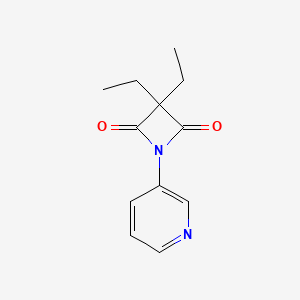
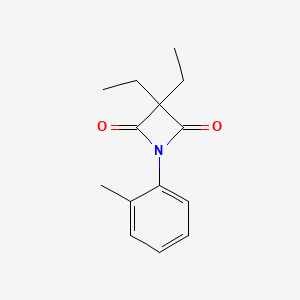
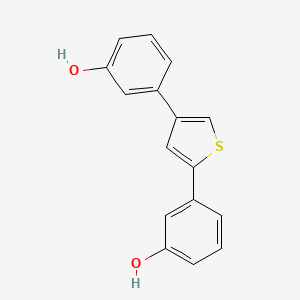
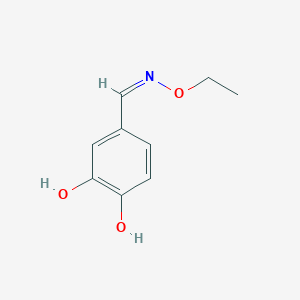
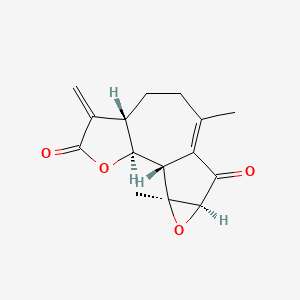
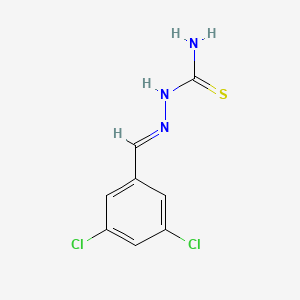
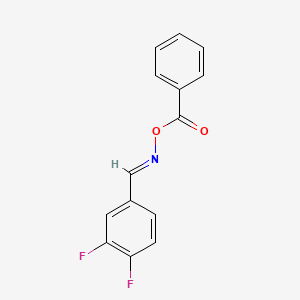
![3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B10842689.png)
![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
